molecular formula C9H9NO B3047809 2-[4-(Hydroxymethyl)phenyl]acetonitrile CAS No. 144825-18-3

2-[4-(Hydroxymethyl)phenyl]acetonitrile

Cat. No.: B3047809
CAS No.: 144825-18-3
M. Wt: 147.17 g/mol
InChI Key: VLWFTSRLCNJFAE-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenyl]acetonitrile is a nitrile derivative featuring a hydroxymethyl (-CH2OH) substituent on the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its hydroxymethyl group enhances hydrophilicity compared to unsubstituted analogs, making it valuable for designing molecules with improved solubility and metabolic stability.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFTSRLCNJFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451171
Record name Benzeneacetonitrile, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144825-18-3
Record name Benzeneacetonitrile, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)phenyl]acetonitrile typically involves the reaction of 4-(Hydroxymethyl)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

One of the most notable applications of 2-[4-(Hydroxymethyl)phenyl]acetonitrile is its role as an intermediate in the synthesis of pharmaceutical compounds. Specifically, it is utilized in the preparation of fesoterodine fumarate, a medication used for treating overactive bladder. The compound serves as a key building block in the synthesis of (R)-feso deacyl, which is crucial for producing fesoterodine .

Key Points:

  • Intermediate in Drug Synthesis: Acts as a precursor for fesoterodine fumarate.
  • Non-toxic Reagents: The synthetic processes involving this compound utilize non-toxic reagents, making them suitable for industrial applications .

Organic Synthesis

In organic chemistry, this compound is valued for its versatility as a synthetic intermediate. It can be employed in various reactions to produce more complex organic molecules. Its ability to undergo nucleophilic substitutions and other transformations makes it a useful reagent in laboratory settings.

Applications:

  • Nucleophilic Substitution Reactions: Can participate in nucleophilic attacks due to the presence of the acetonitrile group.
  • Synthesis of Aromatic Compounds: Facilitates the construction of aromatic systems through coupling reactions.

Materials Science

The compound's properties also lend themselves to applications in materials science. It can be used to modify polymers or create new materials with specific functionalities. For instance, its hydroxymethyl group can enhance solubility and reactivity in polymer formulations.

Potential Uses:

  • Polymer Modifications: Enhances properties such as solubility and thermal stability.
  • Functional Materials Development: Can be incorporated into composite materials for specialized applications.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo metabolic transformations. These interactions and transformations can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The key distinguishing feature of 2-[4-(Hydroxymethyl)phenyl]acetonitrile is the hydroxymethyl group, which differentiates it from analogs with hydroxyl (-OH), alkoxy, or bulky substituents. Below is a comparative analysis of its structural and functional properties:

Table 1: Structural and Physical Properties of Selected Acetonitrile Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Key Functional Attributes
This compound C₉H₉NO 4-hydroxymethyl 163.18 Enhanced hydrophilicity; oxidation/esterification potential
2-(4-Hydroxyphenyl)acetonitrile C₈H₇NO 4-hydroxy 133.15 Antimicrobial activity
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile C₁₀H₁₁NO₂ 4-(2-hydroxyethoxy) 177.20 Increased solubility via ether linkage
Hydroxy(4-methylphenyl)acetonitrile C₉H₉NO 4-methyl, 2-hydroxy 163.18 Lipophilicity; pharmaceutical intermediate
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile C₁₅H₁₈NO₂ 4-hydroxyphenyl, 1-hydroxycyclohexyl 244.31 Steric hindrance; metabolic stability
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile C₂₂H₁₇FNO 4-fluorobenzoyl, 4-methylphenyl 329.37 Electron-withdrawing effects; complex bioactivity

Biological Activity

2-[4-(Hydroxymethyl)phenyl]acetonitrile, with the chemical formula C9_9H9_9NO and CAS number 144825-18-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The structure of this compound features a hydroxymethyl group attached to a phenyl ring, which is further connected to an acetonitrile moiety. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can possess antimicrobial effects against a range of pathogens.
  • Anticancer Activity : Certain derivatives of acetonitrile compounds have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : A study examined the antimicrobial efficacy of acetonitrile derivatives, revealing that compounds with hydroxymethyl substitutions exhibited enhanced activity against certain bacterial strains .
  • Anticancer Potential : Research focusing on similar aryl acetamide derivatives highlighted their cytotoxic effects on cancer cell lines. Specific mechanisms include induction of apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that electron-withdrawing groups on the aromatic ring significantly enhance biological activity. The presence of hydroxymethyl groups may influence lipophilicity and cellular uptake .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cell lines
Mechanism InsightsInduction of apoptosis

Table 2: Structure-Activity Relationship Insights

CompoundSubstituent TypeBiological Activity
This compoundHydroxymethyl groupEnhanced antimicrobial activity
Aryl Acetamide DerivativeElectron-withdrawing groupsIncreased cytotoxicity

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several acetonitrile derivatives, including those similar to this compound, demonstrating significant antibacterial properties against Gram-positive bacteria .
  • Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that compounds with similar structures exhibited notable cytotoxic effects, suggesting potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Hydroxymethyl)phenyl]acetonitrile
Reactant of Route 2
2-[4-(Hydroxymethyl)phenyl]acetonitrile

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